(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride
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Overview
Description
(1R,5R)-3-Hydroxyspiro[bicyclo[321]octane-8,1’-pyrrolidin]-1’-ium chloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core is synthesized through a series of cyclization reactions. This often involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the bicyclic structure.
Spirocyclization: The spirocyclic structure is introduced through a spirocyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spiro linkage.
Quaternization: The final step involves the quaternization of the pyrrolidine nitrogen to form the pyrrolidinium chloride salt. This is typically achieved by reacting the pyrrolidine with an alkyl halide, such as methyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form alcohols or amines, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide, sodium methoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Hydroxides, cyanides, alkoxides.
Scientific Research Applications
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Disrupt Membranes: Incorporate into lipid membranes, disrupting their integrity and leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium bromide: Similar structure but with a bromide ion instead of chloride.
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium iodide: Similar structure but with an iodide ion instead of chloride.
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The uniqueness of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride lies in its specific chloride ion, which influences its solubility, reactivity, and interaction with biological systems. The chloride ion also affects the compound’s stability and overall chemical properties, making it distinct from its bromide, iodide, and fluoride counterparts.
Properties
Molecular Formula |
C11H20ClNO |
---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10-;/m1./s1 |
InChI Key |
HZDYZXDBRXHZIX-DHTOPLTISA-M |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)O.[Cl-] |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] |
Origin of Product |
United States |
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